3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is an organic compound with the molecular formula C15H10N2S2 It is characterized by the presence of a benzothiazole ring and a benzonitrile group, connected via a sulfanylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile typically involves the reaction of 2-mercaptobenzothiazole with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The nitrile group can also participate in interactions with proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Known for its antibacterial properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Exhibits various biological activities, including anticancer effects.
Uniqueness
3-(1,3-Benzothiazol-2-ylsulfanylmethyl)benzonitrile is unique due to its specific structural features, such as the sulfanylmethyl linkage, which can influence its reactivity and interactions with biological targets. This compound’s combination of a benzothiazole ring and a benzonitrile group provides a versatile scaffold for the development of new bioactive molecules.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c16-9-11-4-3-5-12(8-11)10-18-15-17-13-6-1-2-7-14(13)19-15/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNRRVILUVLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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